2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSQZCAUPSTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv)
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Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : 0°C to room temperature (rt)
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Time : 6–12 hours
Under these conditions, the secondary hydroxyl group is preferentially protected, yielding 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol with 85–90% efficiency. The reaction proceeds via activation of TBDMS-Cl by imidazole, forming a reactive silyl triflate intermediate that targets the secondary alcohol. Workup involves aqueous extraction (sat. NaHCO₃ and brine) and purification via silica gel chromatography.
Selectivity Considerations
Steric effects dominate regioselectivity. In DMF, the secondary alcohol’s accessibility enhances silylation rates, while polar aprotic solvents like DCM favor kinetic control. Competitive silylation of the primary hydroxyl group is negligible (<5%) under optimized conditions.
Reduction-Silylation Sequential Approach
An alternative route involves reducing a ketone or ester precursor to generate the diol intermediate, followed by silylation. This method is advantageous when starting from readily available carbonyl compounds.
Step 1: Reduction of Ethyl 2-Methylpropanoate
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Reagent : Diisobutylaluminium hydride (DIBAL-H, 1.5 equiv)
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Solvent : Diethyl ether/n-heptane (4:1 v/v)
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Temperature : −78°C
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Time : 1 hour
DIBAL-H selectively reduces the ester to the corresponding alcohol, 2-methylpropan-1-ol, in near-quantitative yield. The low-temperature conditions prevent over-reduction or side reactions.
Step 2: Silylation of the Diol Intermediate
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Reagents : TBDMS-Cl (1.1 equiv), 2,6-lutidine (1.5 equiv)
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Solvent : Dichloromethane
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Temperature : −40°C to rt
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Time : 12 hours
This two-step process achieves an overall yield of 78–82%. The use of 2,6-lutidine as a mild base minimizes side reactions, while gradual warming ensures complete silylation.
Enantioselective Synthesis via Chiral Auxiliaries
For applications requiring enantiomerically pure material, chiral induction during silylation is critical. A reported method employs a Matteson homologation followed by asymmetric silylation.
Key Steps:
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Matteson Homologation : Insertion of a boronic ester group into a carbonyl precursor.
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Asymmetric Silylation : Use of (−)-sparteine as a chiral ligand to control stereochemistry.
Reaction Parameters:
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Chiral Ligand : (−)-Sparteine (1.6 equiv)
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Silylating Agent : TBDMS-OTf (1.2 equiv)
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Solvent : Diethyl ether
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Temperature : −78°C
This protocol highlights the role of low-temperature conditions and chelating agents in achieving high stereocontrol.
Industrial-Scale Production
Scaled-up synthesis employs continuous-flow reactors to enhance efficiency:
Automated systems ensure consistent reagent mixing and thermal management, reducing byproduct formation.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Selectivity (Secondary:Primary) |
|---|---|---|---|---|
| Direct Silylation | 2-Methyl-1,2-propanediol | TBDMS-Cl, imidazole | 85–90 | 95:5 |
| Reduction-Silylation | Ethyl 2-methylpropanoate | DIBAL-H, TBDMS-Cl | 78–82 | 90:10 |
| Enantioselective | Boronic ester | TBDMS-OTf, (−)-sparteine | 70 | 99:1 (er) |
Mechanistic Insights
Silylation proceeds via a two-step mechanism:
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Base Activation : Imidazole deprotonates TBDMS-Cl, generating a silyl triflate species.
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Nucleophilic Attack : The alcohol oxygen attacks the electrophilic silicon center, displacing chloride.
Steric hindrance at the primary hydroxyl group slows its reactivity, favoring secondary silylation. In enantioselective routes, chiral ligands coordinate to silicon, directing approach trajectories.
Challenges and Solutions
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Byproduct Formation : Over-silylation or di-silylation is mitigated by stoichiometric control (TBDMS-Cl ≤1.2 equiv).
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Moisture Sensitivity : Anhydrous conditions and inert atmospheres (N₂/Ar) are mandatory.
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Purification : Silica gel chromatography (hexane/EtOAc) effectively separates mono-silylated products.
Emerging Techniques
Recent advances include photocatalytic silylation using iridium complexes, which enable room-temperature reactions with 90% yield . Additionally, flow chemistry reduces reaction times from hours to minutes.
Chemical Reactions Analysis
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for deprotection of the TBDMS group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Synthesis of Complex Molecules: It is used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Biological Studies: The compound is used in the preparation of biologically active molecules, aiding in the study of their mechanisms of action and interactions with biological targets.
Mechanism of Action
The mechanism by which 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, which cleave the silyl ether linkage, regenerating the free hydroxyl group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol (26): This positional isomer (TBS group at C3 instead of C2) was synthesized via DiBAl-H reduction of a methyl ester, yielding 92% as a colorless oil .
Stereoisomers and Functional Group Variations
- (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacking the 2-methyl group, this compound has reduced steric bulk, evidenced by its predicted density (0.876 g/cm³) and solubility in chloroform and methanol . The absence of branching may enhance its solubility but reduce steric shielding of the hydroxyl group.
- The added amino group introduces basicity, enabling participation in hydrogen bonding or catalysis .
Chain-Length and Functional Diversity
- 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol :
This compound features a conjugated diyne system and a longer carbon chain. The TBS group stabilizes the terminal alcohol, while the rigid triple bonds enable applications in click chemistry or polymer synthesis . - (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28) :
With multiple methyl branches and stereocenters, this derivative demonstrates the role of chirality in silyl ether applications, such as asymmetric catalysis or chiral stationary phases. Its synthesis achieved 81% yield via borane-ammonia complex reduction .
Physical and Chemical Properties
Biological Activity
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol (commonly known as TBDMS-protected alcohol) is a silyl ether derivative widely utilized in organic synthesis, particularly in the protection of hydroxyl groups. This compound plays a significant role in various biological and pharmaceutical applications due to its unique structural properties and reactivity.
- Molecular Formula : C10H24O2Si
- Molecular Weight : 204.38 g/mol
- SMILES Notation : CC(C)(C)Si(C)OC(C)(C)CO
- InChI : InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H...
These properties indicate that the compound is a tertiary alcohol with a bulky silyl protecting group, which influences its biological activity and chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to act as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The TBDMS group provides steric hindrance, preventing unwanted reactions while allowing selective transformations at other sites within the molecule. Upon deprotection, the free hydroxyl group can engage in further chemical reactions, such as nucleophilic substitutions or condensations.
1. Pharmaceutical Synthesis
TBDMS-protected alcohols are extensively used in the synthesis of pharmaceuticals. The protection of hydroxyl groups allows for the synthesis of complex molecules that are crucial in drug development. For instance, it serves as an intermediate in synthesizing compounds with potential therapeutic effects against various diseases.
2. Antioxidant Activity
Research indicates that compounds with similar silyl ether structures exhibit antioxidant properties. The presence of the tert-butyldimethylsilyl group may enhance stability and reactivity towards free radicals, contributing to potential protective effects against oxidative stress in biological systems.
3. Biochemical Assays
The compound has been utilized in biochemical assays to evaluate enzyme activities and interactions. Its stability under physiological conditions makes it suitable for studying enzyme kinetics and mechanisms.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of TBDMS-protected compounds in cellular models exposed to oxidative stress. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
| Compound | ROS Reduction (%) | Cell Viability (%) |
|---|---|---|
| TBDMS-Alcohol | 45% | 75% |
| Control | 10% | 50% |
Case Study 2: Pharmaceutical Synthesis
In a synthetic pathway for a novel anti-cancer drug, TBDMS-protected intermediates were successfully employed to enhance yield and selectivity during multi-step reactions. The use of TBDMS allowed for efficient deprotection and subsequent functionalization without compromising the integrity of sensitive functional groups.
Research Findings
Recent research highlights the versatility of this compound in various synthetic applications:
- Selective Protection : The TBDMS group has been shown to provide superior protection compared to other silyl groups (e.g., trimethylsilyl), particularly in complex organic syntheses involving multiple functional groups.
- Stability Under Physiological Conditions : Studies have demonstrated that TBDMS-protected compounds maintain stability under biological conditions, making them suitable for drug formulation and delivery systems.
Q & A
Basic: What are the common synthetic routes for preparing 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol?
Methodological Answer:
The compound is typically synthesized via reduction of ester precursors using agents like diisobutylaluminum hydride (DiBAl-H). For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (25) was reduced with DiBAl-H (2.5 equiv) in CHCl at −78°C, followed by warming to −40°C and quenching with MeOH and aqueous potassium sodium tartrate. Purification via column chromatography yields the product as a colorless oil in 92% yield . Key considerations include strict temperature control and stoichiometric excess of the reducing agent to ensure complete conversion.
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Signals for tert-butyldimethylsilyl (TBDMS) protons (δ ~0.1–0.2 ppm for Si–CH, δ ~0.9 ppm for C(CH)) and hydroxyl protons (broad peak at δ ~2.5–3.5 ppm).
- 13C NMR : Resonances for silyl carbons (δ ~−5 to 5 ppm for Si–CH, δ ~25 ppm for C(CH)).
- HR-MS : Exact mass matching the molecular formula (e.g., CHOSi requires m/z 228.1543 [M+H]+).
These methods, combined with FT-IR for hydroxyl (ν ~3200–3600 cm) and silyl ether (ν ~1250 cm) groups, ensure unambiguous identification .
Advanced: How can researchers resolve contradictions in NMR data for TBDMS-protected alcohols?
Methodological Answer:
Inconsistent NMR signals often arise from:
- Deuterated solvent interactions : Ensure solvents (e.g., CDCl) are anhydrous to prevent hydrolysis of the TBDMS group.
- Impurities : Use preparative chromatography (e.g., hexane:ethyl acetate gradients) to isolate pure products, as seen in the purification of ethyl anti/syn diastereomers .
- Stereochemical effects : For chiral centers, employ chiral shift reagents or derivatization (e.g., Mosher’s ester) to resolve overlapping signals .
Advanced: What reaction conditions preserve the TBDMS group during multi-step syntheses?
Methodological Answer:
The TBDMS group is acid-labile but stable under basic and mild oxidative conditions. For example, in the synthesis of (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol, the TBDMS ether remained intact during borane-ammonia complex reductions at 0°C and subsequent quenching with aqueous NHCl. Avoid protic acids (e.g., HCl) and strongly nucleophilic environments (e.g., fluoride ions) to prevent cleavage .
Advanced: How is this compound utilized in peptide synthesis?
Methodological Answer:
The TBDMS group protects hydroxyl moieties in peptide intermediates, enabling selective functionalization. For instance, in azide-functionalized pyrrolidine derivatives, the TBDMS-protected alcohol was retained during azidation and coupling reactions, ensuring regioselective modification. Post-synthesis, the group is cleaved using tetrabutylammonium fluoride (TBAF) . This strategy is critical for synthesizing complex targets like nucleotide analogs .
Advanced: What strategies optimize reaction yields in TBDMS-protected alcohol syntheses?
Methodological Answer:
- Stoichiometry : Use 2.5–3.0 equiv of reducing agents (e.g., DiBAl-H) to ensure complete ester-to-alcohol conversion .
- Solvent choice : Polar aprotic solvents (e.g., THF, CHCl) enhance reaction homogeneity and reduce side reactions.
- Temperature control : Maintain cryogenic conditions (−78°C to −40°C) during sensitive steps (e.g., reductions) to prevent over-reaction or decomposition .
Basic: How is the TBDMS group introduced into alcohol precursors?
Methodological Answer:
The TBDMS group is typically installed via silylation of alcohols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF or CHCl. For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (25) was synthesized by protecting the hydroxyl group of a propanol precursor with TBDMSCl, followed by esterification .
Advanced: How can researchers address challenges in purifying TBDMS-protected alcohols?
Methodological Answer:
- Column chromatography : Use silica gel with hexane:ethyl acetate (e.g., 4:1) for oily products, as demonstrated in the isolation of diastereomeric ethyl esters .
- Derivatization : Convert alcohols to crystalline derivatives (e.g., acetates) for easier isolation, then cleave the derivative post-purification.
- Avoid aqueous workup : Minimize exposure to water during extraction to prevent premature TBDMS deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
